molecular formula C13H18BNO4 B14848157 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate

Cat. No.: B14848157
M. Wt: 263.10 g/mol
InChI Key: SWDHXFUZLZMKED-UHFFFAOYSA-N
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Description

5-(Acetoxy)pyridine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetoxy)pyridine-2-boronic acid pinacol ester typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . These methods provide high yields and are generally performed under mild conditions.

Industrial Production Methods

Industrial production of this compound often utilizes the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Acetoxy)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 5-(acetoxy)pyridine-2-boronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(acetoxy)pyridine-2-boronic acid pinacol ester apart from similar compounds is its unique reactivity and versatility in various chemical reactions. Its acetoxy group provides additional functionalization options, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] acetate

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-10-6-7-11(15-8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

SWDHXFUZLZMKED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC(=O)C

Origin of Product

United States

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